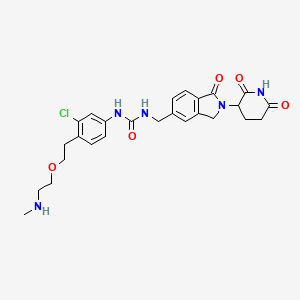

CC-885-CH2-Peg1-NH-CH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H30ClN5O5 |

|---|---|

Molecular Weight |

528.0 g/mol |

IUPAC Name |

1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea |

InChI |

InChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34) |

InChI Key |

CHFAZLBAAPOQTD-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CC-885

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-885 is a potent small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a "molecular glue," inducing the proteasomal degradation of specific neosubstrates, most notably the translation termination factor GSPT1. This targeted protein degradation leads to potent anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive overview of the core mechanism of action of CC-885, including the molecular interactions, signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

CC-885 exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. The core of its mechanism lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, creating a novel protein interface that promotes the recruitment of neosubstrates, which are not endogenous targets of CRBN.[1][2]

The primary and most well-characterized neosubstrate of CC-885 is the Guanine Nucleotide Releasing Factor 1 (GSPT1), a key component of the translation termination complex.[3][4] The formation of a stable ternary complex between CRBN, CC-885, and GSPT1 is the critical initiating event.[5][6] This proximity facilitates the polyubiquitination of GSPT1 by the CRL4-CRBN E3 ligase. Ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of the GSPT1 protein within the cancer cell.[4]

The degradation of GSPT1 has profound consequences for cancer cells. It disrupts translation termination, leading to ribosome stalling and the activation of the integrated stress response (ISR).[4][7] This ultimately culminates in apoptosis and cell death, demonstrating potent anti-proliferative effects in various cancer models.[3] While GSPT1 is the primary driver of CC-885's anti-tumor activity, other neosubstrates such as PLK1, BNIP3L, and CDK4 have also been identified, suggesting a broader, context-dependent mechanism of action.[8][9]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by CC-885 and a typical experimental workflow to validate its mechanism of action are depicted below.

Quantitative Data

The following tables summarize key quantitative data for CC-885, including its anti-proliferative activity and its efficacy in inducing GSPT1 degradation in various cancer cell lines.

Table 1: Anti-proliferative Activity of CC-885 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP1 | Acute Myeloid Leukemia | 0.05 (WT), >1 (IRAK4KO) | [10] |

| MDSL | Acute Myeloid Leukemia | 0.005 (WT), >0.1 (IRAK4KO) | [10] |

| Various AML cell lines | Acute Myeloid Leukemia | 10⁻⁶ - 1 | [11] |

| THLE-2 | Human Liver Epithelial | 10⁻⁶ - 1 | [11] |

| MV4-11 | Acute Myeloid Leukemia | 0.018 (±0.001) | [12] |

Table 2: GSPT1 Degradation Profile of CC-885

| Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |

| MOLM13 | - | - | Qualitatively shown | [13] |

| MV4-11 | 24 hours | 2.1 | ~90 | [12] |

Table 3: Binding Affinities of the CRBN-CC-885-GSPT1 Ternary Complex

| Parameter | Value | Method | Reference |

| Kd (CRBN-CC-885) | 71 nM | MST | [1] |

| Kd (CRBN-CC-885 + GSPT1) | 1.8 nM | MST | [1] |

| IC50 (CRBN binding) | 18 nM | FP assay | [1] |

Detailed Experimental Protocols

Protein Degradation Assay via Western Blot

This protocol details the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with CC-885.[13][14][15]

Materials:

-

Cancer cell lines (e.g., MV4-11, MOLM13)

-

CC-885 (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of CC-885 (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the GSPT1 signal to the loading control (β-actin). Calculate the percentage of GSPT1 degradation relative to the vehicle control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the CC-885-dependent interaction between CRBN and GSPT1.[8][16]

Materials:

-

Cells treated with CC-885 and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-CRBN or anti-GSPT1).

-

Protein A/G magnetic beads.

-

Wash buffer (lysis buffer without detergent).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Antibodies for Western blotting (anti-CRBN and anti-GSPT1).

Procedure:

-

Cell Lysis: Lyse the treated cells in Co-IP lysis buffer on ice. Centrifuge to clear the lysate.

-

Immunoprecipitation: Incubate the cleared lysate with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1 to confirm their co-precipitation.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of GSPT1 in a cell-free system to confirm that CC-885 directly promotes this modification.[17]

Materials:

-

Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4-CRBN E3 ligase complex, and GSPT1.

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer.

-

CC-885.

-

Antibodies for Western blotting (anti-GSPT1, anti-ubiquitin).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, GSPT1, and ubiquitin in the reaction buffer.

-

Initiation: Add CC-885 at various concentrations. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blot using an anti-GSPT1 antibody to detect higher molecular weight ubiquitinated forms of GSPT1. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Clinical Development and Future Perspectives

CC-885 has demonstrated potent preclinical anti-tumor activity, particularly in AML.[3] However, its clinical development has been challenging due to off-target toxicities associated with the degradation of multiple neosubstrates.[3][7] This has led to the development of second-generation GSPT1 degraders, such as CC-90009, which exhibit greater selectivity for GSPT1 and a more favorable toxicity profile.[3][7] A phase 1 clinical trial for CC-90009 in patients with relapsed/refractory AML and advanced solid tumors has been initiated (NCT02848001). The insights gained from the study of CC-885 have been instrumental in advancing the field of targeted protein degradation and have paved the way for the development of more specific and potent molecular glue degraders for cancer therapy.

Conclusion

CC-885 is a pioneering molecular glue that effectively induces the degradation of the oncoprotein GSPT1 through the CRL4-CRBN E3 ligase complex. Its mechanism of action has been extensively characterized, providing a solid foundation for the rational design of next-generation protein degraders. While clinical progression of CC-885 itself has been limited, the knowledge garnered from its study continues to fuel the development of novel and highly selective cancer therapeutics. This technical guide provides a comprehensive resource for researchers to understand and further investigate the intricate mechanism of CC-885 and other molecular glues.

References

- 1. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trio of studies yield new insights into AML treatment for various high-risk subtypes | Dana-Farber Cancer Institute [dana-farber.org]

- 3. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to neoDegraders in Targeted Therapy

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" with conventional small molecule inhibitors.[1][2] Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues function by hijacking the body's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins.[3] However, standalone degraders often face challenges with poor membrane permeability and a lack of tissue selectivity, leading to potential off-target effects.[4]

To overcome these limitations, a new class of therapeutics known as Degrader-Antibody Conjugates (DACs) has been developed.[4][5] These constructs merge the high specificity of monoclonal antibodies with the catalytic efficiency of protein degraders.[6] A "neoDegrader" is a term for the protein degrader payload, often a molecular glue, which is conjugated to an antibody to form what Orum Therapeutics has termed an Antibody-neoDegrader Conjugate (AnDC™).[4][7] This guide provides a detailed technical overview of the neoDegrader concept, its mechanism of action, key preclinical data, and the experimental protocols used for its validation.

Core Concept: The Antibody-neoDegrader Conjugate (AnDC)

An AnDC is a sophisticated biopharmaceutical that builds upon the framework of an Antibody-Drug Conjugate (ADC). In contrast to traditional ADCs that carry cytotoxic payloads to kill cancer cells, an AnDC delivers a neoDegrader payload to induce the specific degradation of an intracellular target protein.[1][4]

The structure consists of three primary components:

-

Monoclonal Antibody (mAb) : Provides exquisite specificity by targeting a particular antigen expressed on the surface of cancer cells (e.g., HER2).[2][]

-

neoDegrader (Payload) : An engineered small molecule, such as a molecular glue, designed to recruit a specific E3 ubiquitin ligase to a target protein.[7]

-

Linker : A chemical bridge that connects the antibody to the neoDegrader payload. This linker is often designed to be stable in circulation but cleavable within the target cell's internal environment (e.g., the lysosome), ensuring the payload is released only after internalization.[1][]

The overarching mechanism involves the antibody guiding the neoDegrader to the desired cell population, thereby overcoming the delivery challenges of unconjugated degraders and enhancing the therapeutic window.[9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Once released inside the target cell, the neoDegrader payload initiates a catalytic cycle of protein degradation.[1] Unlike inhibitors that require sustained occupancy of a protein's active site, a single neoDegrader molecule can mediate the destruction of multiple target protein molecules.[3]

The key steps are as follows:

-

Ternary Complex Formation : The neoDegrader, acting as a "molecular glue," facilitates a new protein-protein interaction, forming a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon).[3][7]

-

Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the target protein. This results in a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.

-

Degradation : The proteasome unfolds and degrades the tagged protein into small peptides, while the neoDegrader is released to repeat the cycle.[6]

Data Presentation: Preclinical Efficacy

The AnDC platform has yielded promising preclinical candidates, most notably ORM-6151 for hematologic cancers and ORM-5029 for solid tumors. The target for these neoDegraders is GSPT1 (G1 to S phase transition 1), a translation termination factor essential for tumor cell survival.[1][2]

Table 1: Preclinical Data for ORM-6151 (CD33-Targeted AnDC)

| Metric | Result | Cell Lines / Model | Citation |

| Potency | Picomolar activity | CD33-expressing cell lines | [4] |

| Comparative Potency | 10–1,000-fold greater than other GSPT1 degraders (e.g., CC-90009) and Mylotarg (ADC) | CD33-expressing cell lines | [1] |

| Efficacy in Resistant Lines | Robust activity | Mylotarg-resistant AML lines (AML193, Kasumi6) | [1] |

| Efficacy in Patient Samples | Picomolar cytotoxicity, outperforming CC-90009 and Mylotarg | Primary relapsed/refractory AML patient blasts | [1] |

| In Vivo Efficacy | Robust and durable anti-tumor activity | Multiple disseminated xenograft models | [1] |

Table 2: Preclinical Data for ORM-5029 (HER2-Targeted AnDC)

| Metric | Result | Cell Lines / Model | Citation |

| Cell Line Sensitivity | HER2+ breast cancer cell lines were more sensitive to GSPT1 degradation than average | Panel of cell lines | [2] |

| Target Specificity | Specific GSPT1 degradation with no significant depletion of over 6,500 other proteins | Unbiased global proteomics evaluation | [2] |

| In Vivo Efficacy | Robust efficacy observed following a single dose as low as 3 mg/kg | Several in vivo xenograft models | [2] |

| Comparative In Vivo Efficacy | Single-dose activity superior to Kadcyla® and comparable to Enhertu® at an equivalent dose | BT474 xenograft model | [2] |

| Pharmacodynamics | Tumor growth inhibition correlated with the degree and duration of GSPT1 depletion | HCC1569 xenograft model | [2] |

Experimental Protocols

The validation of a neoDegrader-based therapeutic involves a series of specific in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity and Protein Degradation Assay

Objective: To determine the potency (IC50) of the AnDC in cancer cells and confirm on-target protein degradation.

Methodology:

-

Cell Culture: HER2-positive (e.g., BT474, SK-BR-3) and HER2-negative (e.g., MDA-MB-231) breast cancer cell lines are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates for cytotoxicity or 6-well plates for protein analysis. They are then treated with serial dilutions of the AnDC (e.g., ORM-5029), a non-targeting control AnDC, the unconjugated neoDegrader, or vehicle control for 72-120 hours.

-

Cytotoxicity Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo®). Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls. IC50 curves are generated using non-linear regression.

-

Protein Degradation Analysis (Western Blot):

-

Following treatment (e.g., 24, 48, 72 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., GSPT1) and a loading control (e.g., GAPDH, β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the level of protein degradation relative to the loading control.

-

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the AnDC in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used.

-

Tumor Implantation: Human cancer cells (e.g., BT474) are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, AnDC at 3 mg/kg, ADC comparator like Kadcyla®).

-

Dosing: The AnDC is administered, typically as a single intravenous (IV) injection.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). For pharmacodynamic studies, tumors may be harvested at various time points post-treatment to analyze target protein levels via Western blot or immunohistochemistry.[2]

Conclusion

The neoDegrader concept, actualized in the form of Antibody-neoDegrader Conjugates, represents a significant advancement in targeted cancer therapy. By combining the cell-specific delivery of antibodies with the catalytic and potent action of protein degraders, this technology can effectively target intracellular oncoproteins that are critical for tumor survival.[4][9] Preclinical data for GSPT1-targeting AnDCs demonstrates superior potency and robust anti-tumor activity, even in drug-resistant models.[1][2] As these novel agents progress through clinical development, they hold the promise of overcoming the limitations of both traditional ADCs and standalone degrader molecules, potentially offering a new paradigm for treating a wide range of cancers.[5]

References

- 1. Antibody-Degrader Conjugates (DACs): The Next Evolution of Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. adcreview.com [adcreview.com]

- 5. geneonline.com [geneonline.com]

- 6. what are the top Degrader-antibody conjugates companies? [synapse.patsnap.com]

- 7. Orum Therapeutics To Present Preclinical Data For ORM-5029, A Novel Antibody Neodegrader Conjugate, At The AACR Annual Meeting 2022 — Orum Therapeutics [orumrx.com]

- 9. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CC-885-CH2-Peg1-NH-CH3 for Antibody neoDegrader Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of CC-885-CH2-Peg1-NH-CH3 in the development of Antibody neoDegrader Conjugates (AnDCs). This document details the core principles of targeted protein degradation using CC-885, a potent molecular glue that induces the degradation of the translation termination factor GSPT1. By conjugating a derivative of CC-885 to a monoclonal antibody, researchers can achieve tumor-specific delivery of this potent degrader, offering a novel and promising therapeutic modality in oncology.

Introduction to CC-885 and GSPT1 Degradation

CC-885 is a small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][2] Unlike traditional enzyme inhibitors, CC-885 acts as a "molecular glue," inducing a novel interaction between CRBN and the neosubstrate GSPT1 (G1 to S phase transition protein 1).[][3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[5][6]

GSPT1 is a crucial component of the translation termination complex.[][3] Its degradation leads to impaired translation termination, ribosome stalling, and activation of the Integrated Stress Response (ISR).[6][7][8] The ISR, in turn, promotes apoptosis in cancer cells, often in a TP53-independent manner, making this a valuable mechanism for treating tumors with TP53 mutations.[][7][9] While potent, the systemic degradation of GSPT1 can lead to toxicities.[3][10] Degrader-Antibody Conjugates (DACs) or Antibody neoDegrader Conjugates (AnDCs) offer a solution by using a monoclonal antibody to selectively deliver the GSPT1 degrader to tumor cells, thereby increasing the therapeutic window.[11][12][13]

The molecule this compound is a derivative of CC-885 functionalized with a short PEG linker and a terminal amine group, designed for conjugation to an antibody.[14][15][16]

Synthesis of this compound neoDegrader

While the exact, publicly disclosed synthesis protocol for this compound is proprietary, a representative synthesis can be postulated based on the structure and known chemical principles for creating functionalized linkers for bioconjugation. The synthesis would involve modifying the CC-885 core structure to introduce a reactive handle for linker attachment.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the CC-885 neoDegrader payload.

Antibody neoDegrader Conjugate (AnDC) Synthesis

The conjugation of the this compound payload to a monoclonal antibody (mAb) is a critical step in creating the AnDC. A common and effective method is site-specific conjugation to engineered cysteine residues on the antibody, which allows for a homogenous product with a controlled drug-to-antibody ratio (DAR).[17][18] This typically involves a maleimide-thiol reaction. The terminal amine on the CC-885 payload would first be reacted with a bifunctional linker containing a maleimide (B117702) group.

AnDC Synthesis Workflow:

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Orum Therapeutics Presents Positive Preclinical Data Of ORM-6151, A First-In-Class, CD33-GSPT1 Dual-Precision Targeted Protein Degrader For AML, At ASH 2022 — Orum Therapeutics [orumrx.com]

- 13. Orum Therapeutics To Present Preclinical Data For ORM-5029, A Novel Antibody Neodegrader Conjugate, At The AACR Annual Meeting 2022 — Orum Therapeutics [orumrx.com]

- 14. Paper: Potent in Vitro and In Vivo Efficacy of Hdz-C123A, a GSPT1 Degrader-Antibody Conjugate Targeting CD123 in Acute Myeloid Leukemia [ash.confex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biotheryx.com [biotheryx.com]

- 18. benchchem.com [benchchem.com]

The Molecular Glue CC-885: A Technical Guide to its Cereblon-Mediated Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885 is a potent anti-tumor agent that functions as a molecular glue, modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism of action leads to the targeted degradation of neo-substrates, proteins not normally targeted by CRBN, thereby inducing cytotoxic effects in cancer cells. The primary and most well-characterized neo-substrate of CC-885 is the translation termination factor GSPT1 (G1 to S phase transition 1). The degradation of GSPT1 is the principal driver of the anti-leukemic activity of CC-885, particularly in Acute Myeloid Leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the CC-885-mediated GSPT1 degradation pathway, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key molecular and experimental processes.

Core Mechanism of Action: The CC-885-CRBN-GSPT1 Ternary Complex

CC-885 acts by hijacking the CRL4CRBN E3 ubiquitin ligase complex.[1][4] The small molecule binds to a specific pocket on CRBN, creating a novel protein interface. This new surface is recognized by GSPT1, leading to the formation of a stable ternary complex comprising CC-885, CRBN, and GSPT1.[5] Once GSPT1 is brought into proximity with the E3 ligase machinery, it is polyubiquitinated, marking it for degradation by the 26S proteasome.[4] The subsequent depletion of GSPT1 disrupts protein translation, leading to cellular stress and ultimately apoptosis in cancer cells.[4]

Quantitative Data

The efficacy of CC-885 has been quantified through various in vitro assays, measuring its binding to CRBN, its ability to induce GSPT1 degradation, and its cytotoxic effects on cancer cells.

Table 1: In Vitro Anti-proliferative Activity of CC-885 in AML Cell Lines

| Cell Line | IC50 (µM) | Assay | Duration | Reference |

| MOLM-13 | ~0.3 | CellTiter-Glo | 72h | [6] |

| MV4-11 | ~1 | CellTiter-Glo | 72h | [6] |

| KG-1 | 0.007 | CellTiter-Glo | 72h | [7] |

| OCI-AML3 | Resistant (>10) | Not specified | Not specified | [8] |

| HL-60 | 0.003 | CellTiter-Glo | 72h | [7] |

| THP-1 | Not specified | Not specified | Not specified | |

| U-937 | Not specified | Not specified | Not specified |

Table 2: GSPT1 Degradation Efficiency of CC-885

| Cell Line | DC50 (nM) | Dmax (%) | Time Point | Reference |

| MOLM-13 | Not specified | >90% degradation at 1 µM | 6h | [1] |

| MV4-11 | 9.7 | ~90% at 100 nM | 4h | [9] |

| HEK293T (overexpressing GSPT1) | Not specified | Significant degradation at 10 µM | 6h | [2] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment duration, and experimental conditions.

Signaling Pathway and Logical Relationships

To visualize the molecular events and the logical flow of CC-885's mechanism of action, the following diagrams are provided.

Caption: CC-885 mediated GSPT1 degradation pathway.

Caption: Logical flow of CC-885's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CC-885.

CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of CC-885 to the CRBN protein.

Principle: The assay is based on the competition between a fluorescently labeled tracer molecule that binds to CRBN and the unlabeled test compound (CC-885). When the tracer is bound to a tagged CRBN protein (e.g., GST-tagged) that is recognized by a terbium-labeled antibody (donor), FRET occurs. CC-885 displaces the tracer, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of CC-885 in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).

-

Prepare a solution containing recombinant GST-tagged CRBN/DDB1 complex, a fluorescently labeled CRBN ligand (e.g., Thalidomide-Red), and a terbium-labeled anti-GST antibody in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the CC-885 serial dilutions or DMSO (vehicle control) to the wells.

-

Add 8 µL of the CRBN/DDB1, tracer, and antibody mixture to each well.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (FRET signal).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the ratio against the log of the CC-885 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

-

GSPT1 Degradation Assay (Western Blot)

This assay is used to visualize and quantify the reduction in GSPT1 protein levels in cells following treatment with CC-885.

Protocol:

-

Cell Culture and Treatment:

-

Seed AML cells (e.g., MOLM-13, MV4-11) in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treat the cells with a dose-response of CC-885 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the CC-885 concentration to determine the DC50 and Dmax.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding:

-

Seed AML cells in a 96-well opaque-walled plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of CC-885 and a DMSO vehicle control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the CC-885 concentration.

-

Use a non-linear regression curve fit to determine the IC50 value.

-

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of GSPT1 in the presence of CC-885.

Protocol:

-

Reaction Setup (in microcentrifuge tubes):

-

Prepare a reaction mixture containing:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4CRBN E3 ligase complex

-

Recombinant GSPT1 protein

-

Biotinylated-Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

-

Add varying concentrations of CC-885 or DMSO to the reaction tubes.

-

-

Incubation:

-

Incubate the reactions at 37°C for 60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with Streptavidin-HRP to detect poly-ubiquitinated GSPT1 as a high-molecular-weight smear.

-

Optionally, the membrane can be stripped and re-probed with an anti-GSPT1 antibody to confirm the presence of the substrate.

-

Co-Immunoprecipitation (Co-IP) of CRBN and GSPT1

This assay is used to demonstrate the CC-885-dependent interaction between CRBN and GSPT1 in cells.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HEK293T transiently overexpressing tagged CRBN and GSPT1) with CC-885 or DMSO for a short duration (e.g., 2-4 hours). To prevent degradation of GSPT1, pre-treat with a proteasome inhibitor like MG132.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-CRBN or an antibody against its tag) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using antibodies against both CRBN and GSPT1 (or their respective tags) to detect the co-precipitated protein. An increased GSPT1 signal in the CRBN immunoprecipitate from CC-885-treated cells indicates a drug-dependent interaction.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for characterizing CC-885.

Conclusion

CC-885 represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to induce the degradation of GSPT1 via the CRL4CRBN E3 ligase complex provides a powerful therapeutic strategy for cancers dependent on this translation termination factor, such as AML. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising anti-cancer agent and its mechanism of action.

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

target protein degradation by CC-885 derivatives

An In-depth Technical Guide to Target Protein Degradation by CC-885 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Molecular Glues

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a path to drug previously "undruggable" targets.[1] Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's own machinery to eliminate disease-causing proteins entirely.[2] A key class of TPD agents is "molecular glues," small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3]

CC-885 is a novel, potent molecular glue that modulates the Cereblon (CRBN) E3 ligase complex.[4][5] It was identified from a screen of analogues of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide.[6][7][8] CC-885 exhibits broad and potent anti-tumor activity by inducing the degradation of specific "neosubstrates" that are not the natural targets of the CRBN ligase.[6][9][10] The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1, the degradation of which is responsible for the compound's profound cytotoxic effects in various cancers, particularly acute myeloid leukemia (AML).[5][9][11][12]

This guide provides a comprehensive technical overview of the mechanism, targets, and experimental characterization of CC-885 and its derivatives as molecular glue degraders.

Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

The central mechanism of action for CC-885 involves redirecting the cellular ubiquitin-proteasome system (UPS). CC-885 binds to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[13][14][15] This complex also includes DNA Damage-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1).[14][16]

The binding of CC-885 to a hydrophobic pocket on the surface of CRBN creates a "neomorphic" interface.[5][10] This new surface conformation allows for the specific recognition and binding of neosubstrates, most notably GSPT1.[6][9] This induced proximity between the CRL4^CRBN^ complex and GSPT1 facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the GSPT1 surface.[17] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the GSPT1 protein.[2]

Primary Target: GSPT1 and its Role in Cancer

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a key component of the translation termination complex.[18][19] It functions as a GTPase to facilitate the release of newly synthesized polypeptide chains from the ribosome.[20]

GSPT1 is overexpressed in a variety of cancers, including AML and liver cancer, where it acts as a tumor promoter.[19][21][22] Its elevated expression is linked to poor patient prognosis.[21] The degradation of GSPT1 by CC-885 impairs translation termination, leading to activation of the integrated stress response (ISR) pathway and ultimately, TP53-independent apoptosis in cancer cells.[11] This makes GSPT1 degradation an attractive therapeutic strategy, especially for cancers with TP53 mutations that are often resistant to conventional therapies.[11]

While GSPT1 is the primary driver of CC-885's broad cytotoxicity, other neosubstrates have been identified, including Polo-like kinase 1 (PLK1), Cyclin-dependent kinase 4 (CDK4), and BNIP3L.[23][24][25] The degradation of these proteins may contribute to the compound's overall activity profile in specific cellular contexts. For example, in non-small-cell lung cancer, CC-885 promotes PLK1 degradation, and in multiple myeloma, it can induce CDK4 degradation.[23][24][26]

Data Presentation: Potency of CC-885 and Derivatives

The efficacy of molecular glue degraders is typically quantified by their anti-proliferative activity (IC₅₀) and their ability to induce protein degradation, measured by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dmax).

Table 1: Anti-proliferative and Degradation Activity of CC-885

| Cell Line | Cancer Type | IC₅₀ (µM) | Target Protein | DC₅₀ (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.01 - 1 | GSPT1 | N/A | N/A | [4][11] |

| Patient-derived AML | Acute Myeloid Leukemia (AML) | Potent Activity | GSPT1 | N/A | N/A | [5][9] |

| MM1.S | Multiple Myeloma | N/A | GSPT1 | ~100 | >90 | [27] |

| A549 | Non-small-cell lung cancer (NSCLC) | N/A | PLK1 | N/A | N/A | [26] |

| NCI-H1299 | Non-small-cell lung cancer (NSCLC) | N/A | PLK1 | N/A | N/A | [26] |

| Multiple Myeloma (MM) | Multiple Myeloma | Potent Activity | CDK4 | N/A | N/A | [23] |

(Note: N/A indicates data not specified in the cited sources. Data is compiled from multiple studies and conditions may vary.)

The development of CC-885 derivatives has focused on enhancing selectivity for GSPT1 to potentially improve the therapeutic window and reduce off-target effects.[27] For instance, compound 26 from a focused library showed superior selectivity for GSPT1 degradation over other known CRBN neosubstrates like IKZF1 and IKZF3.[27]

Table 2: Activity of a Selective GSPT1 Degrader (Compound 26)

| Cell Line | Cancer Type | IC₅₀ (µM) | Target Protein | DC₅₀ (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|---|

| MM1.S | Multiple Myeloma | ~0.1 | GSPT1 | ~100 | >80 | [27] |

(Note: Data is approximated from graphical representations in the source.)

Experimental Protocols

Characterizing molecular glue degraders like CC-885 requires a suite of biochemical and cell-based assays to confirm target engagement, ubiquitination, and degradation.

CRBN Binding Assay

This assay determines if a compound binds directly to the CRBN E3 ligase. Common methods include Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[28][29]

Methodology: TR-FRET Competitive Binding Assay [28][30]

-

Principle: This is a competitive assay where the test compound (e.g., CC-885) competes with a fluorescently-labeled tracer (e.g., Thalidomide-Red) for binding to a GST-tagged CRBN protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) and the tracer to CRBN brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction and reduce the signal.

-

Reagents:

-

GST-tagged human CRBN protein

-

Thalidomide-Red (or other suitable fluorescent tracer)

-

Anti-GST antibody labeled with Europium (Eu³⁺) cryptate

-

Test compounds (serial dilutions)

-

Assay buffer

-

Low-volume 384-well white assay plates

-

-

Procedure:

-

Dispense 2 µL of test compound dilutions or assay buffer (control) into the wells of the assay plate.

-

Add 4 µL of GST-CRBN protein solution to each well.

-

Prepare a detection mix containing the Eu³⁺-labeled anti-GST antibody and Thalidomide-Red.

-

Add 4 µL of the detection mix to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

-

Data Analysis: Calculate the ratio of the two emission signals and plot it against the concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a compound- and CRBN-dependent manner. This is often done by immunoprecipitating the target protein and then immunoblotting for ubiquitin.

Methodology: Immunoprecipitation-Western Blot [31]

-

Principle: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then isolated from cell lysates via immunoprecipitation (IP) using a specific antibody. The resulting IP sample is analyzed by SDS-PAGE and Western Blotting using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern of polyubiquitination.

-

Reagents:

-

Cell line of interest (e.g., MOLM-13)

-

Test compound (e.g., CC-885)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., NEM)

-

Antibody against the target protein (e.g., anti-GSPT1) for IP

-

Protein A/G magnetic beads

-

Antibodies for Western Blot (e.g., anti-ubiquitin, anti-GSPT1)

-

-

Procedure:

-

Culture cells and treat with the test compound (e.g., 1 µM CC-885) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include appropriate controls (DMSO, compound only, MG132 only).

-

Harvest and lyse the cells in denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.

-

Dilute the lysates with SDS-free buffer to reduce the SDS concentration to ~0.1%.

-

Clarify lysates by centrifugation and collect the supernatant. Save a small aliquot as the "Input" sample.

-

Incubate the remaining lysate with the anti-target protein antibody overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the eluates ("IP" samples) and the "Input" samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform Western Blot analysis using an anti-ubiquitin antibody. The membrane can be stripped and re-probed with an anti-target protein antibody to confirm successful immunoprecipitation.

-

Protein Degradation Quantification Assay

This assay measures the extent and rate of target protein degradation following compound treatment. The most common method is Western Blotting, with band intensity quantified to determine DC₅₀ and Dmax values.

Methodology: Dose-Response Western Blot

-

Principle: Cells are treated with a range of concentrations of the degrader for a fixed time point. Cell lysates are then prepared and analyzed by Western Blot to measure the remaining level of the target protein relative to a loading control.

-

Reagents:

-

Cell line of interest

-

Test compound (serial dilutions)

-

Lysis buffer with protease inhibitors

-

Antibodies for Western Blot (anti-target protein, anti-loading control e.g., Vinculin, GAPDH)

-

-

Procedure:

-

Plate cells and allow them to adhere (if applicable).

-

Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a DMSO vehicle control.

-

Harvest cells, wash with cold PBS, and lyse in an appropriate lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein, followed by a secondary HRP-conjugated antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control protein.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control using software like ImageJ. Normalize the target protein signal to the loading control signal for each lane. Plot the normalized protein level (as a percentage of the DMSO control) against the log of the compound concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dmax values.

Conclusion and Future Directions

CC-885 exemplifies the power of the molecular glue concept, turning an E3 ligase into a tool for eliminating specific, disease-relevant proteins.[9][10] Its potent, CRBN-dependent degradation of the oncoprotein GSPT1 provides a compelling therapeutic rationale for treating cancers like AML.[5][11] The ongoing development of CC-885 derivatives aims to refine the properties of these molecules, seeking greater selectivity and improved pharmacological profiles.[27]

The principles and methodologies outlined in this guide are fundamental to the discovery and characterization of new molecular glue degraders. As our understanding of E3 ligase biology and structural chemistry deepens, the rational design of novel degraders targeting a wide array of proteins is becoming increasingly feasible, heralding a new era in precision medicine.[1][3]

References

- 1. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 8. dc.uthsc.edu [dc.uthsc.edu]

- 9. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. gosset.ai [gosset.ai]

- 16. Recombinant Human CRBN + DDB1 + CUL-4A + RBX1 protein (Tagged) (ab271467) | Abcam [abcam.com]

- 17. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 18. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]

- 22. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]

- 23. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. selleckchem.com [selleckchem.com]

- 27. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 28. revvity.com [revvity.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]

- 31. Ubiquitination assay [bio-protocol.org]

In Vitro Stability and Solubility of CC-885-CH2-Peg1-NH-CH3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-885-CH2-Peg1-NH-CH3 is a derivative of CC-885, a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. As a "molecular glue," CC-885 selectively induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3][4] The degradation of GSPT1 has shown significant promise as a therapeutic strategy in oncology, particularly in cancers that are highly dependent on protein synthesis.[1] This technical guide provides an in-depth overview of the available in vitro stability and solubility data for CC-885 and its derivatives, detailed experimental protocols for assessing these properties, and a summary of the core signaling pathway affected by this class of molecules.

While specific experimental data for the derivative this compound is not extensively available in the public domain, this guide leverages data from the parent compound, CC-885, and related molecules to provide a robust framework for its evaluation. The inclusion of a short polyethylene (B3416737) glycol (PEG) linker in this compound is a common strategy in drug development aimed at modifying physicochemical properties such as solubility and permeability.

Core Mechanism of Action: GSPT1 Degradation

CC-885 and its derivatives function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][5][6] The molecule binds to a shallow hydrophobic pocket on the surface of Cereblon, altering its substrate specificity.[4] This conformational change creates a new binding interface that recruits GSPT1, a protein not normally targeted by this E3 ligase. Once brought into proximity, GSPT1 is polyubiquitinated, marking it for degradation by the proteasome.[7] The acute depletion of GSPT1 leads to impaired translation termination, activation of the integrated stress response pathway, and ultimately, TP53-independent cell death in susceptible cancer cells.[8][9]

Data Presentation: Physicochemical and In Vitro Properties

Quantitative data for this compound is limited. The following tables summarize the available information for the parent compound CC-885 and general solubility observations for its derivatives.

Table 1: Physicochemical Properties of CC-885

| Property | Value | Source |

| Molecular Formula | C22H21ClN4O4 | [10] |

| Molecular Weight | 440.88 g/mol | [10] |

| Hydrogen Bond Acceptors | 8 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Rotatable Bonds | 6 | [4] |

| Topological Polar Surface Area | 107.61 Ų | [4] |

Table 2: In Vitro Solubility of CC-885 and Derivatives

| Compound | Solvent/Medium | Solubility | Notes | Source |

| CC-885 | DMSO | 66.67 mg/mL (151.22 mM) | Ultrasonic assistance may be required. | [10] |

| CC-885 | Aqueous Media | Poorly soluble | In vivo formulations often require co-solvents and surfactants. | [10][11] |

| CC-90009 | DMSO | 10 mg/mL | A related GSPT1 degrader. | [12] |

| CC-90009 | DMF | 20 mg/mL | A related GSPT1 degrader. | [12] |

| This compound | DMSO | Soluble | Specific quantitative data is not available. Generally soluble in DMSO for in vitro assays. | General knowledge from supplier data sheets |

Table 3: In Vitro Biological Activity of CC-885

| Assay | Cell Lines | IC50 | Notes | Source |

| Anti-proliferative Activity | Acute Myeloid Leukemia (AML) cell lines | 1 µM - 10 µM | [3] | |

| Anti-proliferative Activity | THLE-2 (human liver epithelial) | >10 µM | [3] | |

| Anti-proliferative Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | >10 µM | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's in vitro properties. The following are standardized methodologies for key experiments.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock solution. This method is high-throughput and suitable for early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a phosphate-buffered saline (PBS) solution (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Measurement: Measure the amount of precipitated compound. This can be done by nephelometry (light scattering) or by separating the precipitate by filtration or centrifugation and quantifying the remaining soluble compound in the supernatant.

-

Quantification: Analyze the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the soluble compound.

-

Data Analysis: The kinetic solubility is reported as the highest concentration of the compound that remains in solution under these conditions.

Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer. This method is lower-throughput but provides a more accurate measure of a compound's intrinsic solubility.

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.

Plasma Stability Assay

Objective: To evaluate the stability of a compound in the presence of plasma enzymes.

Methodology:

-

Compound Incubation: Add a low concentration of this compound (e.g., 1 µM) from a DMSO stock solution to pre-warmed plasma (human, rat, or mouse).

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

-

Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the resulting line is used to calculate the half-life (t½) of the compound in plasma.

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4).

-

Compound Addition: Add this compound to the microsomal suspension at a low concentration (e.g., 1 µM).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

-

Time Points and Quenching: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to remove the precipitated proteins and microsomes.

-

Analysis: Quantify the amount of the remaining parent compound in the supernatant using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Caption: GSPT1 Degradation Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. tenovapharma.com [tenovapharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. gosset.ai [gosset.ai]

- 6. researchgate.net [researchgate.net]

- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

Unveiling the Therapeutic Potential of CC-885 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cereblon E3 ligase modulator, CC-885, and its functionalized counterpart, CC-885-CH2-Peg1-NH-CH3. We delve into the core mechanism of action, detail its established and potential therapeutic targets, present key quantitative data, and outline relevant experimental methodologies. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this potent molecular glue.

Introduction: From Molecular Glue to Targeted Protein Degradation

CC-885 is a potent anti-tumor agent that functions as a "molecular glue," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This activity leads to the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, known as neosubstrates. The compound this compound is a derivative of CC-885, functionalized with a linker. This modification enables its use as a "neoDegrader" in the synthesis of Antibody neoDegrader Conjugates (AnDCs), a strategy designed to deliver the potent protein-degrading activity of CC-885 specifically to cancer cells.[3][4]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

CC-885 exerts its effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[5] This binding event creates a novel interface on the CRBN surface, which in turn recruits specific proteins that are not normally targeted by this E3 ligase. This induced proximity leads to the polyubiquitination of the "neosubstrate" protein, marking it for degradation by the 26S proteasome. This targeted protein degradation is the fundamental mechanism driving the therapeutic effects of CC-885.

Therapeutic Targets of the CC-885 Core

The therapeutic potential of CC-885 stems from its ability to induce the degradation of key proteins involved in cancer cell proliferation and survival. The primary and most well-characterized target is GSPT1, but several other promising neosubstrates have been identified.

GSPT1 (G1 to S Phase Transition 1)

GSPT1, a translation termination factor, is the principal target responsible for the potent anti-tumor activity of CC-885.[2][6]

-

Function of GSPT1: GSPT1 is a crucial component of the translation termination complex, which is responsible for ending protein synthesis.

-

Consequence of Degradation: Degradation of GSPT1 leads to impaired translation termination, resulting in ribosome stalling and the activation of stress response pathways, ultimately triggering p53-independent apoptosis in cancer cells.[7] This mechanism has shown particular promise in acute myeloid leukemia (AML).[2][7]

PLK1 (Polo-like Kinase 1)

PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers, including non-small-cell lung cancer (NSCLC).

-

Function of PLK1: PLK1 plays a critical role in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.

-

Consequence of Degradation: CC-885 has been shown to induce the CRBN- and p97-dependent ubiquitination and degradation of PLK1.[8][9] This degradation synergizes with PLK1 inhibitors like volasertib (B1683956) to suppress lung cancer cell growth, even in models with acquired resistance to volasertib.[8][10]

CDK4 (Cyclin-Dependent Kinase 4)

CDK4 is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many cancers, including multiple myeloma.

-

Function of CDK4: CDK4, in complex with cyclin D, phosphorylates the retinoblastoma (RB) protein, leading to the release of E2F transcription factors and entry into the S phase of the cell cycle.

-

Consequence of Degradation: In multiple myeloma cells, CC-885 selectively induces the ubiquitination and degradation of CDK4 in a CRBN-dependent manner.[11] This leads to reduced RB phosphorylation, cell cycle arrest, and apoptosis.[11]

BNIP3L (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3-like)

BNIP3L is a protein involved in mitophagy, the selective degradation of mitochondria.

-

Function of BNIP3L: BNIP3L is a receptor that mediates the removal of damaged mitochondria, a process that can be exploited by cancer cells for survival.

-

Consequence of Degradation: CC-885 can induce the degradation of BNIP3L, thereby inhibiting mitophagy.[12] This finding suggests that CC-885 could enhance the efficacy of mitochondria-targeting drugs in cancers like AML.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CC-885 against various cancer cell lines.

Table 1: Anti-proliferative Activity of CC-885 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MOLM-13 | Acute Myeloid Leukemia | < 1 | [1] |

| THLE-2 | Human Liver Epithelial | < 1 | [1] |

| A549 | Non-Small-Cell Lung Cancer | ~1 (in combination) | [13] |

| NCI-H1299 | Non-Small-Cell Lung Cancer | ~1 (in combination) | [13] |

Table 2: Comparison of Anti-proliferative Activity with Other IMiDs®

| Compound | IC50 in AML cell lines (µM) | Citation |

| CC-885 | < 1 | [1] |

| Lenalidomide | > 10 | [1] |

| Pomalidomide | > 10 | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of CC-885.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is designed to verify the CC-885-dependent interaction between CRBN and its neosubstrates.

-

Cell Culture and Treatment: Culture HEK293T cells transiently transfected with constructs for CRBN and HA-tagged GSPT1 (or other neosubstrates).

-

Pre-treatment: Treat cells with a proteasome inhibitor such as MLN-4924 (1 µM) for 3 hours prior to CC-885 treatment to prevent the degradation of the target protein.

-

CC-885 Treatment: Treat cells with CC-885 (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the HA-tagged neosubstrate.

-

Washing: Wash the immunoprecipitates to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes and analyze the presence of co-precipitated CRBN by Western blotting using a CRBN-specific antibody.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a neosubstrate in the presence of CC-885.

-

Reaction Components: Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and the purified CRL4-CRBN complex in a reaction buffer.

-

Addition of Substrate and Compound: Add the purified neosubstrate and either CC-885 or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the ubiquitination of the neosubstrate by Western blotting using an antibody specific to the neosubstrate, looking for a ladder of higher molecular weight bands corresponding to polyubiquitination.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of CC-885 on cancer cell lines.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of CC-885 or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Conclusion and Future Directions

CC-885 represents a powerful tool for targeted protein degradation with significant therapeutic potential across a range of malignancies. Its ability to induce the degradation of key cancer drivers like GSPT1, PLK1, and CDK4 underscores the promise of the molecular glue approach. The development of this compound for the creation of Antibody neoDegrader Conjugates offers an exciting avenue for enhancing the tumor-specific delivery of this potent agent, potentially improving its therapeutic index. Future research will likely focus on identifying additional neosubstrates, exploring novel combination therapies, and advancing the clinical development of CC-885 and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: CC-885-CH2-Peg1-NH-CH3 and its Core Moiety, CC-885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of the neoDegrader CC-885-CH2-Peg1-NH-CH3 and its pharmacologically active core, CC-885. This document details their mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support further research and development.

Compound Identification and Properties

This compound is a derivative of the potent cereblon (CRBN) modulator, CC-885. It is designed as a "neoDegrader" for use in the synthesis of Antibody neoDegrader Conjugates (AnDCs), a novel therapeutic modality. The core activity of this conjugate is derived from the CC-885 moiety.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2722698-03-3 | C26H30ClN5O5 | 528.00 g/mol |